N-Methoxy-N-methyloxazole-4-carboxamide

Overview

Description

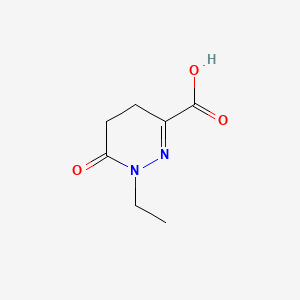

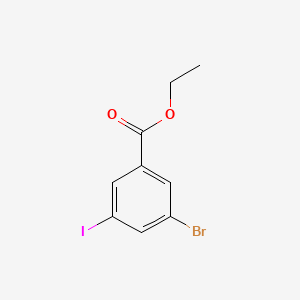

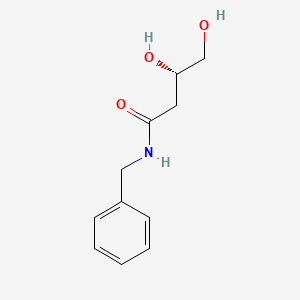

N-Methoxy-N-methyloxazole-4-carboxamide is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.141 . It is intended for research use only.

Synthesis Analysis

The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide involves the use of sodium hydroxide and lithium aluminium tetrahydride in tetrahydrofuran, 1,2-dimethoxyethane, water, and acetone . The reaction yields 4-oxazolylcarboxaldehyde with a yield of 36% .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methoxy-N-methyloxazole-4-carboxamide are not fully detailed in the retrieved sources. The molecular weight is known to be 156.141 .Scientific Research Applications

- A highly efficient methodology has been developed for the preparation of N-methoxycarbazoles. This method allows the direct synthesis of N-methoxycarbazole derivatives, even those with sterically demanding or strongly electron-donating/withdrawing substituents. Notably, it enables the total synthesis of 3,3’-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), an antimicrobial dimeric carbazole alkaloid found in Murraya koenigii .

- N-methyl amides are essential building blocks in natural products and pharmaceutical science. However, their generation using simple acids with high atom economy is rare due to the volatile nature of methyl amine. Recent research has disclosed an atom-economic protocol for preparing N-methyl amides. This method utilizes DABCO/Fe3O4 cooperative catalysis and is compatible with various aliphatic and (hetero)aromatic acids, yielding good-to-excellent yields (60–99%) .

- While specific studies on N-Methoxy-N-methyloxazole-4-carboxamide are limited, related compounds have shown promising biological activities. For instance:

Synthetic Methodology and Total Synthesis

N-Methyl Amidation Reactions

Biological Activity and Drug Development

Safety and Hazards

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are essential for understanding its therapeutic potential .

Biochemical Pathways

Understanding the pathways influenced by this compound and their downstream effects can provide insights into its potential therapeutic applications .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its therapeutic efficacy .

Result of Action

Understanding these effects can provide valuable insights into the compound’s potential therapeutic applications .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly influence a compound’s action .

properties

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBCFKKLKXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)